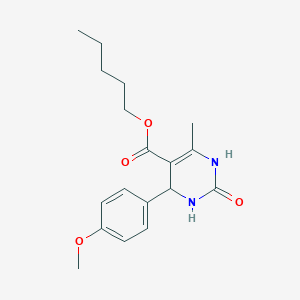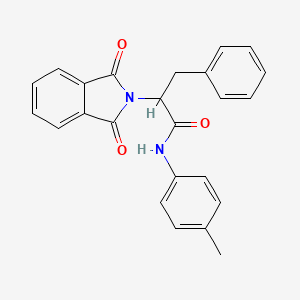![molecular formula C19H24N2O3 B11704166 N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]adamantane-1-carbohydrazide](/img/structure/B11704166.png)
N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]adamantane-1-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]adamantane-1-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This specific compound is derived from adamantane, a diamondoid hydrocarbon, and vanillin, a phenolic aldehyde
准备方法
The synthesis of N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]adamantane-1-carbohydrazide typically involves the condensation reaction between adamantane-1-carbohydrazide and vanillin. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified through recrystallization.
-
Synthetic Route
Step 1: Adamantane-1-carboxylic acid is esterified with methanol to yield the methyl ester.
Step 2: The methyl ester is then reacted with hydrazine to produce adamantane-1-carbohydrazide.
-
Industrial Production Methods
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]adamantane-1-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Oxidation
- The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are the corresponding carboxylic acids or ketones.
-
Reduction
- Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products are the corresponding amines or alcohols.
-
Substitution
- The compound can undergo nucleophilic substitution reactions, where the methoxy or hydroxy groups are replaced by other nucleophiles. Common reagents include halogens, alkyl halides, and other nucleophilic species.
科学研究应用
N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]adamantane-1-carbohydrazide has a wide range of applications in scientific research:
-
Chemistry
- The compound is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic and electronic properties.
-
Biology
- In biological research, the compound is investigated for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development.
-
Medicine
- The compound exhibits antimicrobial and anticancer properties. It is studied for its potential use in developing new therapeutic agents for treating bacterial infections and cancer.
-
Industry
- In the industrial sector, the compound is used in the synthesis of advanced materials and polymers. Its unique structure imparts desirable properties to the final products.
作用机制
The mechanism of action of N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]adamantane-1-carbohydrazide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound targets enzymes and proteins involved in various biological processes. It binds to the active sites of these enzymes, inhibiting their activity.
-
Pathways Involved
- The inhibition of enzyme activity disrupts metabolic pathways, leading to the desired therapeutic effects. For example, in cancer cells, the compound may inhibit enzymes involved in cell proliferation, leading to cell death.
相似化合物的比较
N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]adamantane-1-carbohydrazide can be compared with other similar compounds, such as:
-
E-N’-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide
- This compound has a pyridine ring instead of the hydroxy-methoxyphenyl group. It exhibits different electronic and steric properties, leading to variations in its chemical reactivity and biological activity .
-
E-N’-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide
- This compound contains a nitrothiophene group, which imparts distinct electronic characteristics. It shows different absorption properties and reactivity compared to the hydroxy-methoxyphenyl derivative .
N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]adamantane-1-carbohydrazide stands out due to its unique combination of adamantane and vanillin moieties, providing a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
属性
分子式 |
C19H24N2O3 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]adamantane-1-carboxamide |
InChI |
InChI=1S/C19H24N2O3/c1-24-17-7-12(2-3-16(17)22)11-20-21-18(23)19-8-13-4-14(9-19)6-15(5-13)10-19/h2-3,7,11,13-15,22H,4-6,8-10H2,1H3,(H,21,23)/b20-11+ |
InChI 键 |
QQLDUAREXRIMNR-RGVLZGJSSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C23CC4CC(C2)CC(C4)C3)O |
规范 SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C23CC4CC(C2)CC(C4)C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid](/img/structure/B11704088.png)
![(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11704096.png)
![2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B11704110.png)

![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B11704123.png)


![N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B11704135.png)
![2-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11704142.png)


![3-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B11704158.png)
![N-[(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)methyl]-N-phenylacetamide (non-preferred name)](/img/structure/B11704161.png)

